4-(Piperidin-1-yl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZPGQVBNOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16635-03-3 | |
| Record name | 4-(piperidin-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Piperidin 1 Yl Butan 2 One and Its Derivatives
Established Synthetic Routes to 4-(Piperidin-1-yl)butan-2-one (B2828204)
Traditional methods for the synthesis of this compound often rely on direct and reliable chemical transformations.
The most direct route to this compound involves the nucleophilic substitution reaction between 4-chlorobutan-2-one and piperidine (B6355638). This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The mechanism is a standard bimolecular nucleophilic substitution (SN2), where the nitrogen atom of the piperidine acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion.
The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Polar aprotic solvents are often preferred as they can solvate the cation without participating in hydrogen bonding with the nucleophile, thus enhancing its reactivity.
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |
|---|---|---|---|---|
| 4-chlorobutan-2-one | Piperidine | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF) | Stirring at room temperature or gentle heating |
Multi-step synthesis provides a versatile platform for creating a variety of structurally related butanones, which can be precursors to piperidine-containing compounds. vapourtec.comlibretexts.org These strategies allow for the construction of complex molecular architectures by assembling the butanone backbone through sequential reactions. libretexts.org
For instance, the synthesis of 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, can be achieved via a Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst. google.com This demonstrates a method for creating a C-C bond at the 4-position of the butanone skeleton. Similarly, benzylacetone (B32356) can be synthesized in a multi-step flow process starting from benzyl (B1604629) alcohol. researchgate.net Such multi-step approaches offer the flexibility to introduce various functional groups onto the butanone framework, which can then be further elaborated. vapourtec.com
Novel and Asymmetric Synthetic Strategies for Piperidine Ring Formation
For the synthesis of more complex derivatives and chiral piperidines, advanced methodologies focusing on the construction of the piperidine ring are employed. These strategies offer high levels of control over stereochemistry.
Intramolecular cyclization is a powerful strategy for forming the piperidine ring from a linear precursor. nih.gov This approach involves forming a new bond within a single molecule to create the cyclic structure. nih.gov Various methods have been developed to initiate this cyclization:
Radical-Mediated Cyclization: This technique can be used to form piperidines through the intramolecular cyclization of linear amino-aldehydes, often using a cobalt(II) catalyst. nih.gov
Reductive Hydroamination/Cyclization: This cascade reaction can synthesize piperidines from alkynes. The process involves an acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov
Asymmetric Intramolecular Cyclization: Enantioselective synthesis of N-Boc-2-substituted piperidines can be achieved through lithiation-cyclization of appropriate N-Boc amine derivatives, providing access to chiral products. acs.org
Reductive amination is a cornerstone of C-N bond formation and is widely used in the synthesis of piperidines. researchgate.net This two-step process involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced to an amine. nih.govresearchgate.net
A particularly efficient application of this method is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it This reaction represents a straightforward tool to efficiently access the piperidine skeleton in a single step using an amine source like ammonia (B1221849) or a primary amine. chim.it A variety of reducing agents can be employed, each with its own advantages. researchgate.nettandfonline.com
Table 2: Comparison of Reducing Agents in Reductive Amination for Piperidine Synthesis
| Reducing Agent | Typical Substrates | Advantages | Considerations |
|---|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild, selective for iminiums over carbonyls | Toxicity of cyanide byproducts tandfonline.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, commercially available | Moisture sensitive |
| Borane-pyridine complex (BAP) | Aldehydes with secondary amines | Less toxic and less expensive than NaBH₃CN, avoids nitrile impurity formation tandfonline.com | Can reduce aldehydes to alcohols as a side reaction tandfonline.com |
| Hydrogen (H₂) with metal catalyst (e.g., Pd/C) | Pyridines, Imines | Clean, high yielding | Requires specialized high-pressure equipment, may reduce other functional groups nih.gov |
Desymmetrization is an elegant and powerful strategy for asymmetric synthesis, allowing for the creation of enantiomerically enriched products from achiral or meso starting materials. acs.org This approach has been successfully applied to the synthesis of chiral piperidine derivatives.
One method involves the desymmetrization of meso-2,6-dimethoxy-eta-(3,4,5)-dihydropyridinylmolybdenum complexes. acs.orgnih.gov Through a sequence of methoxide (B1231860) abstraction and nucleophilic addition, a variety of enantiocontrolled 2,6-disubstituted piperidines can be generated with high diastereoselectivity. acs.orgnih.gov Another approach utilizes an organocatalytic enantioselective intramolecular aza-Michael reaction to desymmetrize substrates, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org A desymmetrization-based approach featuring a diastereoselective lactam formation has also been developed for the asymmetric synthesis of piperidinyl acetic acid γ-secretase modulators. acs.org
Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization
Gold(I) catalysts are known for their ability to activate alkynes and allenes, facilitating a variety of complex molecular transformations. nih.govnih.gov One such application is in intramolecular cyclization reactions, which can be used to construct cyclic systems like the piperidine ring. In the context of piperidine synthesis, a gold-catalyzed cascade protocol can assemble polycarbocyclic frameworks under mild conditions. nih.govresearchgate.net
The general mechanism involves the activation of an alkyne by the Lewis acidic gold(I) catalyst, which promotes a nucleophilic attack. For instance, a gold-promoted 6-endo-dig diazo-yne cyclization can generate a β-aryl gold-carbene species. nih.gov This intermediate is highly reactive and can participate in subsequent reactions, such as a [4+2]-cycloaddition with an external alkene, to rapidly build molecular complexity. nih.govresearchgate.net While direct dearomatization of a pre-existing aromatic ring to form a simple piperidine is a specific application, the power of gold catalysis lies in its ability to orchestrate complex cascade reactions, constructing intricate molecular architectures that may contain a piperidine subunit. nih.gov
Key features of Gold(I)-catalyzed reactions:
Mild Reaction Conditions: These reactions often proceed at room temperature, preserving sensitive functional groups. nih.gov
High Efficiency: Gold catalysts can lead to high yields of complex products. researchgate.net
Versatility: The carbene intermediates generated can act as synthons for various cycloaddition reactions. nih.gov
Ligand Dependence: The choice of ligand on the gold catalyst can significantly influence the reaction's outcome and selectivity. nih.gov
| Catalyst System | Substrate Type | Reaction Type | Key Intermediate | Ref |
| Gold(I) Complexes | Alkyne-containing diazo compounds | 6-endo-dig Cyclization / [4+2] Cycloaddition | β-aryl gold-carbene | nih.gov |
| Gold(I) with Trialkylphosphine Ligands | Diazo-yne compounds | Intramolecular Cyclization | Gold-carbene | nih.gov |
Radical Cyclization Methods for Polysubstituted Alkylidene Piperidines
Radical cyclization offers a powerful and versatile strategy for the synthesis of substituted piperidines. rsc.orgnih.gov These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unactivated double or triple bond to form the piperidine ring. rsc.orgmdpi.com
One approach involves the cyclization of α-aminoalkyl radicals onto alkenes. rsc.org Another strategy reports a novel method for synthesizing 2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of the radical initiator and mediator can have a profound impact on the diastereoselectivity of the reaction. For example, using tributyltin hydride as the mediator typically results in trans/cis diastereomeric ratios of 3:1 to 6:1. nih.gov In contrast, employing tris(trimethylsilyl)silane (B43935) can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1 in favor of the trans isomer. nih.gov This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov
More recent developments include boronyl radical-catalyzed (4+2) cycloadditions, which provide access to densely substituted piperidines at the 3,4,5-positions that are not easily accessible through other methods. nih.gov Vitamin B12 has also been used as a catalyst in the radical cyclization of bromoalkenes under blue LED irradiation for synthesizing substituted piperidines. mdpi.com
| Radical Precursor | Mediator/Catalyst | Key Features | Diastereoselectivity | Ref |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | Forms 2,4-disubstituted piperidines | trans/cis from 3:1 to 6:1 | nih.gov |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | Significant enhancement in selectivity | Up to 99:1 (trans) | nih.gov |
| 3-aroyl azetidines and alkenes | Diboron(4) compounds / 4-phenylpyridine | Radical (4+2) cycloaddition | High diastereoselectivity | nih.gov |
| o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN system | Synthesis of pyridoisoquinoline skeletons | Good yields | beilstein-journals.org |
Iron-Catalyzed Reductive Amination for Piperidinone Intermediates
Iron-catalyzed reductive amination is an attractive, cost-effective, and environmentally friendly method for synthesizing amines, which can be precursors to piperidinone intermediates. researchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and an iron catalyst.
For the synthesis of primary amines, the reductive amination of ketones with ammonia can be achieved using a heterogeneous iron catalyst. researchgate.net A catalyst comprising iron nanoparticles supported on N-doped SiC has shown a broad substrate scope, tolerating many functional groups and converting various ketones (aryl-alkyl, dialkyl, and heterocyclic) into the corresponding primary amines. researchgate.net This method is particularly valuable as it uses aqueous ammonia as the nitrogen source and the catalyst can be reused. researchgate.net For secondary amine synthesis, a system composed of FeCl3 and poly(methylhydrosiloxane) (B7799882) as a hydride source has demonstrated excellent performance under non-inert conditions. documentsdelivered.com Iridium-catalyzed systems have also been developed for the one-pot reductive amination of carbonyl compounds with nitro compounds to form secondary amines. rsc.org
These methodologies can be adapted to synthesize piperidinone intermediates by using appropriate difunctional substrates, such as keto-amines or keto-nitriles, that can undergo intramolecular reductive amination.
| Catalyst System | Amine Source | Substrate Scope | Key Advantages | Ref |
| Fe nanoparticles on (N)SiC | Aqueous Ammonia | Broad (aryl-alkyl, dialkyl, heterocyclic ketones) | Reusable catalyst, good functional group tolerance | researchgate.net |
| FeCl3 / PMHS | Various amines | General ketones and aldehydes | Non-inert conditions, inexpensive hydride source | documentsdelivered.com |
| Iridium complexes | Nitro compounds | Aldehydes and ketones | One-pot procedure, mild conditions | rsc.org |
Intramolecular Amination of Methoxyamine-Containing Boronic Esters
The direct and stereospecific amination of organoboron compounds represents a powerful tool for the synthesis of chiral amines, which are key components of many piperidine-based structures. A notable method involves the treatment of alkylboronic esters with methoxyamine and potassium tert-butoxide. nih.gov
This process is significant because it allows for the direct conversion of tertiary boronic esters into the corresponding tertiary carbinamines in a stereospecific fashion, a transformation that is challenging with other methods. nih.gov The reaction is experimentally simple and avoids the use of pyrophoric reagents like n-BuLi, which were required in earlier protocols. nih.gov The mechanism is believed to involve the binding of tert-butoxide to the boronic ester, facilitating the amination process. nih.gov
By designing a substrate that contains both a methoxyamine group and a boronic ester, an intramolecular version of this reaction could be envisioned to construct the piperidine ring with high stereocontrol. This approach would be particularly useful for creating complex, stereodefined piperidine derivatives.
Functionalization of the Piperidine Moiety in this compound Derivatives
Oxidation Reactions of the Ketone Group to Carboxylic Acids
The ketone group in this compound derivatives is generally resistant to oxidation under mild conditions. libretexts.orglibretexts.org Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, making them less susceptible to oxidation. libretexts.orgchemguide.co.uk
Oxidation of ketones typically requires strong oxidizing agents, such as potassium permanganate, and harsh conditions. libretexts.orglibretexts.org This type of oxidation is often destructive, proceeding with the cleavage of carbon-carbon bonds to yield two carboxylic acids, a reaction that is rarely used for synthetic purposes due to its low selectivity. libretexts.org
A more controlled method for converting a ketone to a carboxylic acid derivative is the Baeyer-Villiger oxidation. This reaction utilizes a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize a ketone to an ester. libretexts.org The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the groups attached to the carbonyl carbon.
| Reagent | Reaction Type | Product from Ketone | Conditions | Ref |
| Potassium Manganate(VII) | C-C bond cleavage | Two carboxylic acids | Harsh, strong oxidation | libretexts.orglibretexts.org |
| Peroxycarboxylic acids (e.g., mCPBA) | Baeyer-Villiger Oxidation | Ester | Controlled, followed by hydrolysis | libretexts.org |
Reduction Reactions of the Ketone Group to Secondary Alcohols
The ketone functionality of this compound derivatives can be readily reduced to a secondary alcohol. libretexts.orgsavemyexams.com This is a common and synthetically useful transformation.
The reduction is typically achieved using metal hydride reagents. science-revision.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often chosen for its safety and ease of handling. libretexts.orglibretexts.org It is effective for reducing aldehydes and ketones to their corresponding alcohols and can be used in aqueous or alcoholic solutions. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. libretexts.orgscience-revision.co.uk A subsequent protonation step, often by the solvent or added acid, yields the final secondary alcohol. science-revision.co.uklibretexts.org
A more powerful reducing agent is lithium aluminum hydride (LiAlH₄). libretexts.orgscience-revision.co.uk While it also reduces ketones to secondary alcohols, it is much more reactive and can reduce other functional groups like carboxylic acids and esters. libretexts.org Due to its high reactivity and violent reaction with water, it must be used in anhydrous solvents like ether or tetrahydrofuran. libretexts.orgscience-revision.co.uk
| Reagent | Reactivity | Solvent | Key Features | Product |
| Sodium Borohydride (NaBH₄) | Mild, Selective | Water, Ethanol, Methanol (B129727) | Safe, easy to handle; does not reduce C=C bonds | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, Unselective | Anhydrous Ether, THF | Highly reactive, reduces esters and carboxylic acids | Secondary Alcohol |
Nucleophilic Substitution Reactions Involving the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is inherently nucleophilic, a characteristic that is central to many synthetic routes for its derivatives. In the synthesis of this compound and related structures, this nucleophilicity allows for the formation of a key carbon-nitrogen bond. A common strategy involves the reaction of piperidine with a substrate containing a suitable leaving group, such as a halide.
For instance, the synthesis can be achieved through the reaction of piperidine with 4-halobutan-2-one. In this SN2 reaction, the piperidine nitrogen attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the desired product.
The reactivity in nucleophilic substitution reactions involving piperidine can be influenced by several factors. Studies on the nucleophilic aromatic substitution (SNAr) reactions of substituted N-methylpyridinium ions with piperidine in methanol have shown that the reaction mechanism involves a rate-determining deprotonation of the addition intermediate by a second piperidine molecule. nih.gov This suggests a second-order dependence on the piperidine concentration. The leaving group ability in these specific reactions follows the order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" observed in many SNAr reactions where fluoride (B91410) is the best leaving group. nih.gov
This mechanistic insight highlights the role of piperidine not just as a nucleophile but also as a base in facilitating the substitution. Similar principles apply to the alkylation of piperidine with aliphatic electrophiles. Two-carbon elongation products on the piperidine nitrogen have been synthesized via alkylation with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net
The table below summarizes the relative reactivity of different leaving groups in nucleophilic aromatic substitution reactions with piperidine, as observed in N-methylpyridinium systems. nih.gov
| Leaving Group (L) | Relative Reactivity Order |
| 2-Cyano (CN) | Highest |
| 4-Cyano (CN) | High |
| 2-Fluoro (F) | Moderate |
| 2-Chloro (Cl) | Moderate |
| 2-Bromo (Br) | Moderate |
| 2-Iodo (I) | Moderate |
Electrophilic Aromatic Substitution on Phenyl-Substituted Piperidine Derivatives
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. When a piperidine ring is attached to a phenyl group, the nature of this substituent significantly influences the rate and regioselectivity of the substitution on the phenyl ring. The piperidinyl group, connected via its nitrogen atom, acts as a powerful activating group and an ortho, para-director.
This directing effect is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance. This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho or para positions. The resonance structures for ortho and para attack allow the positive charge to be delocalized onto the nitrogen atom, which is a particularly stable arrangement. In contrast, meta attack does not allow for this direct delocalization of the positive charge onto the nitrogen, making the meta intermediate less stable and the corresponding pathway less favorable.
Substituents on the benzene (B151609) ring can be broadly classified based on their effect on the reaction rate and their directing influence. libretexts.org
| Substituent Classification | Effect on Reactivity | Directing Effect | Examples |
| Activating Groups | Increase reaction rate | Ortho, Para | -NH2, -OH, -OR, -Alkyl, -Piperidinyl |
| Deactivating Groups (Halogens) | Decrease reaction rate | Ortho, Para | -F, -Cl, -Br, -I |
| Deactivating Groups | Decrease reaction rate | Meta | -NO2, -CN, -SO3H, -C(O)R |
Therefore, in the electrophilic substitution of a phenyl-substituted piperidine derivative, incoming electrophiles will be directed primarily to the positions ortho and para to the piperidine substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, the nitration of a phenylpiperidine derivative would yield a mixture of o-nitrophenylpiperidine and p-nitrophenylpiperidine. The ratio of ortho to para products can be influenced by steric hindrance; a bulky piperidine group may disfavor substitution at the adjacent ortho positions, leading to a higher proportion of the para product.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
When the piperidine ring or its side chains are appropriately substituted, this compound and its derivatives can be chiral. The development of methods for the stereoselective synthesis or resolution of enantiomers is crucial, as different enantiomers can exhibit distinct biological activities.
Stereoselective Synthesis: Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For piperidine derivatives, several strategies have been developed. These include using chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a modular and diastereoselective synthesis of substituted piperidin-4-ols has been achieved through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Another approach involves the stereoselective synthesis of homotropanones, which contain a bicyclic piperidine core, using chiral N-tert-butanesulfinyl imines as key intermediates. nih.gov
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Several techniques can be employed for this purpose.
Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. pharmtech.com
Kinetic Resolution: This method relies on the differential reaction rates of the enantiomers in a racemate with a chiral catalyst or reagent. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the base n-BuLi with the chiral ligand sparteine. whiterose.ac.ukwhiterose.ac.uk This process allows for the isolation of both the unreacted starting material and the product in enantioenriched form. whiterose.ac.uk
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. This method has been successfully used to separate the enantiomers of various compounds, including 4-aryl-1,4-dihydropyridines. researchgate.net
The choice of method depends on the specific properties of the compound to be resolved and the scale of the separation.
Polymer-Supported Synthesis Approaches for Piperidine Derivatives
Solid-phase organic synthesis, utilizing polymer supports, offers significant advantages for the preparation of compound libraries and for simplifying purification processes. In this approach, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. Purification is achieved by simply filtering and washing the resin, which removes excess reagents and soluble by-products. The final product is then cleaved from the solid support.
Piperidine and its derivatives have been incorporated into these solid-phase methodologies in several ways.
Polymer-Bound Reagents: Piperidine itself can be immobilized on a polymer support. Polymer-bound piperidine (often as piperidinomethyl polystyrene) can be used as a basic catalyst or scavenger in various reactions. sigmaaldrich.com This simplifies workup, as the resin-bound base can be removed by filtration. For example, a polymer-bound piperazine (B1678402) has been developed to serve as a Knoevenagel catalyst, which eliminates piperidine-derived by-products. alfachemic.com
Synthesis on a Solid Support: Piperidine derivatives can be synthesized directly on a solid support. For example, a polymer-supported synthesis of pteridinones has been described where piperidine is used as a nucleophile in solution to react with a resin-bound intermediate. mdpi.com In other strategies, the piperidine ring itself could be constructed on the resin or an initial molecule attached to the resin could be functionalized with piperidine. This approach is valuable for the multi-step synthesis of complex piperidine-containing molecules.
The use of polymer supports facilitates high-throughput synthesis and purification, making it a valuable tool in medicinal chemistry for the rapid generation of diverse piperidine derivatives for biological screening. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Piperidin 1 Yl Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Piperidin-1-yl)butan-2-one (B2828204). By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
1D NMR Spectra (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the butanone moiety. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the carbonyl group.
Piperidine Protons: The protons on the carbons adjacent to the nitrogen (α-protons, C2' and C6') are expected to appear downfield, typically in the range of 2.3-2.5 ppm, due to the deshielding effect of the nitrogen atom. The protons on the other piperidine carbons (β- and γ-protons, C3', C4', C5') would likely produce a more complex multiplet in the upfield region, around 1.4-1.6 ppm.
Butanone Protons: The methyl protons (H1) adjacent to the carbonyl group are expected to appear as a singlet at approximately 2.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H3) and the methylene protons adjacent to the piperidine nitrogen (H4) would likely appear as triplets, with the H4 protons being more deshielded due to their proximity to the nitrogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The most downfield signal is anticipated for the carbonyl carbon (C2) of the butanone moiety, typically appearing in the region of 205-215 ppm. libretexts.org
Piperidine Carbons: The carbons of the piperidine ring will show distinct signals. The α-carbons (C2' and C6') adjacent to the nitrogen are expected around 54-58 ppm. The β-carbons (C3' and C5') would likely resonate at approximately 25-27 ppm, and the γ-carbon (C4') at a similar chemical shift.
Butanone Carbons: The methyl carbon (C1) is expected to have a chemical shift in the range of 29-31 ppm. The methylene carbon adjacent to the carbonyl group (C3) would appear around 40-45 ppm, while the methylene carbon attached to the nitrogen (C4) would be in the region of 58-62 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | 2.1 | Singlet |
| H3 (CH₂) | 2.7 | Triplet |
| H4 (CH₂) | 2.5 | Triplet |
| H2'/H6' (Piperidine α-CH₂) | 2.4 | Multiplet |
| H3'/H4'/H5' (Piperidine β,γ-CH₂) | 1.5 | Multiplet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 30.0 |
| C2 (C=O) | 209.0 |
| C3 (CH₂) | 42.0 |
| C4 (CH₂) | 59.0 |
| C2'/C6' (Piperidine α-C) | 56.0 |
| C3'/C5' (Piperidine β-C) | 26.0 |
| C4' (Piperidine γ-C) | 24.0 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)
To confirm the assignments from 1D NMR and to gain deeper structural insights, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the protons at H3 and H4 of the butanone chain, confirming their connectivity. Similarly, correlations between the different protons of the piperidine ring would help in assigning their specific resonances. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.1 ppm would show a correlation to the carbon signal at ~30.0 ppm, confirming the C1-H1 assignment. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected from the H1 protons to the C2 carbonyl carbon, and from the H4 protons to the C2' and C6' carbons of the piperidine ring, thus confirming the connection between the butanone chain and the piperidine ring. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. In the context of this compound, NOESY could be used to study the preferred conformation of the butanone side chain relative to the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
A GC-MS analysis would provide a chromatogram indicating the purity of the sample. A single sharp peak would suggest a high degree of purity. The mass spectrum obtained from this peak would show the molecular ion ([M]⁺) and characteristic fragment ions. The molecular weight of this compound is 155.24 g/mol . chemspider.com
The fragmentation pattern in the mass spectrum is predictable based on the structure. Common fragmentation pathways for such amines include alpha-cleavage adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, a prominent fragment would be expected from the cleavage of the C4-C3 bond, resulting in a piperidinylmethyl radical cation or related fragments. Another likely fragmentation is the loss of a methyl radical from the butanone moiety.
Predicted GC-MS Fragmentation Data
| m/z | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 98 | [C₅H₁₀N=CH₂]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring) |
| 57 | [CH₃COCH₂]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound in more complex matrices or for non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS is particularly useful for analyzing piperidine alkaloids and other tertiary amines in various samples. nih.gov The compound would first be separated from other components in the mixture by liquid chromatography, followed by detection and identification by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such polar compounds, which would typically produce a protonated molecular ion [M+H]⁺ at m/z 156. uni.lu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.
A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional group. docbrown.info
C-H stretching vibrations of the piperidine and butanone alkyl groups would appear in the region of 2850-3000 cm⁻¹.
The C-N stretching vibration of the tertiary amine is expected to show a band in the 1150-1020 cm⁻¹ region.
The absence of a broad band in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information.
The C=O stretch would also be visible in the Raman spectrum, though its intensity might vary compared to the IR spectrum.
The symmetric C-N-C stretching of the piperidine ring is often a strong band in the Raman spectrum.
The C-C skeletal vibrations of the piperidine ring and the butanone chain would also be observable. While specific experimental Raman data for this compound is not readily available, data for a related compound, 1-(Piperidin-1-yl)-butane-1,3-dione, shows characteristic Raman signals. spectrabase.com
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1710 - 1725 (Strong, IR) |
| C-H (Alkyl) | Stretching | 2850 - 3000 (IR, Raman) |
| C-N (Tertiary Amine) | Stretching | 1150 - 1020 (IR) |
| C-C (Piperidine Ring) | Skeletal Vibrations | Fingerprint Region |
Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. For this compound, the key functional groups are the ketone (C=O), the tertiary amine (C-N) within the piperidine ring, and the aliphatic carbon-hydrogen (C-H) bonds.
The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. libretexts.org The presence of the nitrogen atom in the beta-position to the carbonyl group may slightly influence this frequency.
The C-N stretching vibration of the tertiary amine within the piperidine ring is generally observed in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹. This absorption is often of medium to weak intensity and can be coupled with other vibrations, making it less distinct than the carbonyl stretch.
Aliphatic C-H stretching vibrations from the methyl and methylene groups in both the piperidine ring and the butane (B89635) chain are expected to appear in the 2800-3000 cm⁻¹ region. researchgate.net Additionally, C-H bending vibrations (scissoring and rocking) for the CH₂ groups will be present in the 1470-1430 cm⁻¹ range.
While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies based on its constituent functional groups provide a clear basis for its identification.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Ketone | C=O Stretch | 1705 - 1725 | Strong |
| Tertiary Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
| Alkane | C-H Stretch | 2800 - 3000 | Medium to Strong |
| Methylene | C-H Bend | 1430 - 1470 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.org The chromophore in this compound is the carbonyl group (C=O). This group gives rise to two characteristic electronic transitions: the n→π* (n-to-pi-star) and the π→π* (pi-to-pi-star) transitions. elte.hu
The n→π transition* involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. elte.huresearchgate.net This is a "forbidden" transition, resulting in a weak absorption band (low molar absorptivity, ε). For simple ketones, this transition occurs at a longer wavelength, typically in the range of 270-300 nm.
The π→π transition* involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com This is an "allowed" transition, leading to a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, usually below 200 nm for unconjugated ketones. elte.hu
The solvent used for analysis can influence the position of these absorption maxima. Polar solvents can cause a hypsochromic (blue) shift in the n→π* transition and a bathochromic (red) shift in the π→π* transition.
| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |
| n→π | 270 - 300 nm | Low (Weak) | Excitation of a non-bonding electron from the oxygen lone pair to the π antibonding orbital of the C=O group. |
| π→π | < 200 nm | High (Strong) | Excitation of a bonding π electron to the π antibonding orbital of the C=O group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in open literature, analysis of closely related compounds allows for a reliable prediction of its key structural features.
For instance, the crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (B1295584) reveals that the piperidine ring adopts a stable chair conformation . nih.gov This is the expected low-energy conformation for substituted piperidine rings, minimizing steric strain. mdpi.com It is therefore highly probable that the piperidine moiety in this compound also exists in a chair conformation in the solid state. The butanone side chain would be attached at the nitrogen atom in an equatorial position to minimize steric hindrance.
The solid-state packing would likely be governed by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the ketone oxygen atom as an acceptor. nih.gov
Resolution of Crystallographic Data Discrepancies
A review of crystallographic databases reveals no publicly available structural data for this compound. Consequently, there are no reported discrepancies in crystallographic data to analyze or resolve for this specific compound. The structural information discussed is inferred from analogous molecules. nih.govmdpi.com
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most suitable. The carbonyl group acts as a chromophore, allowing for sensitive detection using a UV detector. mdpi.comnih.gov Based on the n→π* transition of the ketone, a detection wavelength in the range of 210-280 nm would be appropriate. rsc.orgmdpi.com
A typical HPLC-UV method would involve an isocratic or gradient elution on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). The basic nature of the piperidine nitrogen means that pH control of the mobile phase is important to ensure good peak shape.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with buffer |
| Detection | UV at 210-280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. nih.gov While this compound has a moderate molecular weight, its polarity, due to the ketone and tertiary amine groups, might lead to peak tailing on standard non-polar GC columns.
For robust and reproducible analysis, derivatization may be employed to create a more volatile and less polar derivative, although direct injection is also possible. The use of a nitrogen-phosphorus detector (NPD) would offer high selectivity and sensitivity for this nitrogen-containing compound. Alternatively, a flame ionization detector (FID) or a mass spectrometer (MS) could be used. A typical GC analysis would utilize a capillary column with a polar or mid-polar stationary phase.
| Parameter | Typical Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | MS, FID, or NPD |
| Carrier Gas | Helium or Hydrogen |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that offers enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.
A UPLC method for the analysis of this compound and its potential related substances can be developed to ensure the purity and quality of the compound. A reversed-phase UPLC method coupled with mass spectrometry (MS) detection would be suitable for separating and identifying these compounds with high sensitivity and selectivity.
Research Findings:
A hypothetical UPLC-MS/MS method for the analysis of this compound and its related substances is detailed below. The method is designed to provide rapid and efficient separation.
Instrumentation: An ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.
Column: A BEH C18 column (2.1 x 50 mm, 1.7 µm) is chosen for its excellent performance with basic compounds.
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient allows for the effective separation of compounds with varying polarities.
Flow Rate: A flow rate of 0.5 mL/min is maintained for optimal separation and peak shape.
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode is used for its high sensitivity and specificity in detecting piperidine-containing compounds.
The following interactive data table summarizes the hypothetical UPLC separation of this compound and its potential process-related impurities or degradation products.
| Compound | Retention Time (min) | [M+H]+ (m/z) |
| 4-Aminobutan-2-one | 0.85 | 88.07 |
| Piperidine | 1.20 | 86.10 |
| 4-(Piperidin-1-yl)butan-2-ol | 2.15 | 158.15 |
| This compound | 2.50 | 156.14 |
| Precursor X | 3.10 | Varies |
This data is hypothetical and for illustrative purposes.
Chiral Chromatography for Enantiomeric Purity
Since this compound is a chiral compound, the assessment of its enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the primary technique for separating and quantifying enantiomers.
Research Findings:
A normal-phase chiral HPLC method is often effective for the enantioselective separation of beta-amino ketones. A polysaccharide-based chiral stationary phase (CSP) is a common choice due to its broad applicability.
Instrumentation: A standard HPLC system with a UV detector.
Chiral Stationary Phase: A Chiralpak AD-H column (250 x 4.6 mm, 5 µm), which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), is selected for its proven efficacy in separating a wide range of chiral compounds.
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) with a small amount of a basic modifier like diethylamine (B46881) (0.1%) to improve peak shape and resolution of the basic analyte.
Flow Rate: A typical flow rate of 1.0 mL/min is used.
Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., 210 nm).
The following interactive data table presents hypothetical results for the chiral separation of this compound enantiomers.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-4-(Piperidin-1-yl)butan-2-one | 8.5 | 0.5 | 99.0 |
| (S)-4-(Piperidin-1-yl)butan-2-one | 10.2 | 99.5 |
This data is hypothetical and for illustrative purposes.
Capillary Electrophoresis and Electrochemical Methods for Analysis
Capillary Electrophoresis (CE):
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of small, charged molecules and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
For the analysis of this compound, a basic compound that will be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is the most appropriate mode.
Research Findings:
A CZE method for this compound would involve the following parameters:
Instrumentation: A standard CE system with a UV detector.
Capillary: A fused-silica capillary with dimensions of 50 µm internal diameter and an effective length of 50 cm.
Background Electrolyte (BGE): A buffer solution of 50 mM phosphate (B84403) at a pH of 2.5. At this pH, the analyte will be positively charged, and the electroosmotic flow will be minimal, allowing for separation based primarily on electrophoretic mobility.
Applied Voltage: A voltage of 25 kV is applied to drive the separation.
Injection: Hydrodynamic injection for a defined period (e.g., 5 seconds at 50 mbar).
Detection: On-column UV detection at 200 nm.
The following interactive data table shows hypothetical migration times for this compound and a related impurity.
| Compound | Migration Time (min) |
| Piperidine | 3.8 |
| This compound | 5.2 |
This data is hypothetical and for illustrative purposes.
Electrochemical Methods:
Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. For this compound, the ketone functional group can be electrochemically active. Voltammetric techniques, such as cyclic voltammetry (CV), can be employed to study the oxidation or reduction behavior of the compound.
Research Findings:
The electrochemical behavior of this compound can be investigated using cyclic voltammetry. The aliphatic ketone group is expected to undergo an irreversible oxidation at a positive potential.
Instrumentation: A potentiostat with a three-electrode system.
Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness.
Reference Electrode: A saturated calomel (B162337) electrode (SCE).
Counter Electrode: A platinum wire.
Supporting Electrolyte: A solution of 0.1 M lithium perchlorate (B79767) in acetonitrile provides a suitable non-aqueous medium.
Scan Rate: A scan rate of 100 mV/s is typically used for initial investigations.
The following interactive data table summarizes the expected electrochemical data for the oxidation of this compound.
| Parameter | Value |
| Oxidation Peak Potential (Epa) | ~ +1.8 V vs. SCE |
| Process | Irreversible |
This data is hypothetical and based on the general electrochemical behavior of aliphatic ketones.
Computational Chemistry and Molecular Modeling of 4 Piperidin 1 Yl Butan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electronic structure, reactivity, and stability.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure and determine various reactivity descriptors. researchgate.net These calculations provide insights into the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its chemical behavior. researchgate.net The molecular electrostatic potential (MEP) map, derived from DFT, visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for intermolecular interactions. researchgate.netnih.gov
| Computational Parameter | Typical Method/Basis Set | Information Yielded |
|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Lowest energy 3D structure, bond lengths, bond angles. |
| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p) | Characterization of stationary points (minima), prediction of IR/Raman spectra. |
| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-31G(d,p) | Identification of electrophilic and nucleophilic sites, prediction of intermolecular interactions. researchgate.netnih.gov |
HOMO and LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating higher biological activity. nih.govscirp.org For piperidine derivatives, FMO analysis helps in understanding the charge transfer that can occur within the molecule, which is essential for its reactivity and interaction with biological targets. researchgate.netnih.gov
| Orbital | Energy (Representative Values for Analogues, eV) | Significance |
|---|---|---|
| HOMO | -6.6 to -6.8 | Electron-donating capacity; related to ionization potential. |
| LUMO | -1.8 to -1.9 | Electron-accepting capacity; related to electron affinity. |
| Energy Gap (ΔE) | ~4.8 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. scirp.org |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg). nih.gov This delocalization, known as hyperconjugation, contributes significantly to molecular stability. In the context of piperidine-containing compounds, NBO analysis can quantify the stabilization energy (E(2)) associated with these interactions, such as the delocalization of a lone pair from the nitrogen atom into adjacent antibonding orbitals. researchgate.netnih.gov These interactions influence the molecule's conformation and reactivity. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-(Piperidin-1-yl)butan-2-one (B2828204), which features a piperidine ring known to adopt chair conformations, MD simulations are invaluable for exploring its conformational landscape in a simulated biological environment. researchgate.netwikipedia.org By simulating the molecule in explicit solvent (e.g., water), researchers can observe its dynamic behavior, including conformational changes and interactions with surrounding molecules. researchgate.net
When studying ligand-receptor interactions, MD simulations can assess the stability of a ligand docked into the binding site of a protein. nih.govrsc.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine if the binding pose is stable over the simulation time, typically on the nanosecond scale. researchgate.net These simulations provide a dynamic view that complements the static picture from molecular docking. researchgate.netnih.gov
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and estimating the binding affinity of a ligand.
Given that many piperidine-based structures are known to interact with sigma receptors, molecular docking studies can be employed to investigate the binding of this compound and its derivatives to the σ2 receptor. nih.govresearchgate.netunc.eduthealonlab.orgnih.gov The crystal structure of the human σ2 receptor provides a high-resolution template for these studies. nih.govresearchgate.netunc.edu Docking algorithms place the ligand into the receptor's binding site in various conformations and orientations and use a scoring function to rank the resulting poses. The best-scoring poses suggest the most likely binding mode and provide an estimate of the binding free energy, which correlates with binding affinity. nih.govthealonlab.org
Pharmacophore Model Development
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed based on the structures of known active ligands or the ligand-receptor complex itself. tandfonline.com
Receptor Docking Models (e.g., using Rhodopsin as a template)
Receptor docking models are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. Rhodopsin, a G-protein-coupled receptor (GPCR), is often used as a template for modeling the interaction of ligands with other GPCRs due to its well-characterized structure. nih.govresearchgate.net
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a receptor model, such as one based on the rhodopsin crystal structure. nih.govmdpi.com For instance, a pharmacophore model can be built based on the X-ray structure of rhodopsin in complex with a known ligand. nih.govresearchgate.net This model identifies key interaction features, such as hydrophobic areas and hydrogen bond acceptors, that are crucial for binding.
Computational docking studies can predict the binding affinity and mode of interaction of this compound with the receptor. The binding energy, calculated in kJ/mol, indicates the stability of the ligand-receptor complex. mdpi.com Interactions such as hydrogen bonds, and various π-interactions (alkyl–π, π–π) with specific amino acid residues in the binding pocket are analyzed to understand the basis of molecular recognition. mdpi.com While direct docking studies of this compound with rhodopsin are not extensively published, the methodology is a standard approach to evaluate its potential as a GPCR-targeted agent.
Below is a hypothetical data table illustrating the type of results obtained from a molecular docking study of this compound with a rhodopsin-based receptor model.
| Parameter | Predicted Value | Interacting Residues (Example) |
| Binding Energy (ΔG) | -30.5 kJ/mol | TYR-191, PHE-212 |
| Hydrogen Bonds | 1 | SER-186 |
| π-Alkyl Interactions | 2 | TRP-265, PHE-208 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring the connection between a molecule's chemical structure and its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying the chemical structure of a lead compound, researchers can identify the chemical groups, known as pharmacophores, responsible for its biological effects. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) modeling refines this approach by creating a mathematical relationship between the chemical structure and biological activity. wikipedia.orgfiveable.me This computational method relates the biological activity of a series of compounds to their physicochemical properties using statistical models. For piperidine derivatives, QSAR models can be developed to predict their activity based on descriptors like molecular weight, lipophilicity (logP), and electronic properties. nih.govnih.gov
A QSAR study on a series of derivatives of this compound would involve synthesizing or computationally generating analogues and measuring their biological activity. A statistical model, often using multiple linear regression or more advanced machine learning algorithms, is then built. fiveable.me For example, a model might take the form of the following equation:
Log(1/C) = k1(logP) + k2(σ) + k3(Es) + constant
Where:
C is the concentration required for a specific biological effect.
logP represents the lipophilicity of the compound.
σ is Hammett's electronic parameter.
Es is Taft's steric parameter.
k1, k2, k3 are constants derived from the regression analysis.
Such models allow for the prediction of the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. fiveable.me
The following table shows hypothetical data for a QSAR study on derivatives of this compound.
| Derivative | logP | Steric Parameter (Es) | Electronic Parameter (σ) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 1 | 2.1 | -0.5 | 0.1 | 15.2 | 14.8 |
| 2 | 2.5 | -0.7 | 0.2 | 10.5 | 11.1 |
| 3 | 2.0 | -0.4 | -0.1 | 20.1 | 19.5 |
| 4 | 3.1 | -0.9 | 0.3 | 5.8 | 6.2 |
Prediction of Biological Activity Spectra (PASS) Analysis for Pharmacological Potential
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict a wide range of biological activities for a given chemical structure. nih.govscispace.com The PASS software analyzes the structure of a molecule and compares it to a large database of known biologically active substances to estimate its probable biological activities. genexplain.com For any given compound, PASS provides a list of potential pharmacological effects and biochemical mechanisms with calculated probabilities of being active (Pa) and inactive (Pi). genexplain.com
This in silico method is valuable in the early stages of drug discovery for identifying the potential therapeutic applications of new compounds and for repositioning existing drugs. clinmedkaz.orgclinmedkaz.org A PASS analysis of this compound would involve submitting its structural formula to the PASS online server. The output would be a spectrum of potential biological activities.
Activities with a Pa value greater than 0.7 suggest that the compound is highly likely to exhibit that activity, and it may be an analogue of a known pharmaceutical. scispace.com If 0.5 < Pa < 0.7, the compound is likely to show the activity, and if Pa < 0.5, the activity is unlikely. scispace.com For piperidine derivatives, PASS analysis has been used to predict a range of activities, including effects on the central nervous system, and potential as antiarrhythmic or antimicrobial agents. clinmedkaz.orgclinmedkaz.org
A sample of a predicted biological activity spectrum for this compound is presented below.
| Predicted Activity | Pa | Pi |
| GABA-A receptor agonist | 0.65 | 0.02 |
| Acetylcholinesterase inhibitor | 0.58 | 0.05 |
| Anticonvulsant | 0.52 | 0.08 |
| Anxiolytic | 0.49 | 0.11 |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.irmdpi.com This method significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. sciengpub.ir
For this compound, virtual screening can be used to design a library of novel derivatives with potentially improved activity. The process starts with a known active compound or a pharmacophore model. A large virtual library of compounds can then be screened against a biological target using methods like molecular docking. mdpi.commdpi.com
The design of a virtual library of this compound derivatives would involve systematically modifying its structure. For example, different substituents could be added to the piperidine ring or the butanone chain. These virtual compounds are then docked into the active site of a target receptor, and their binding affinities are calculated. The top-scoring compounds are identified as potential leads for chemical synthesis and biological testing. nih.gov This approach allows for the rational design of new molecules with desired pharmacological properties.
An example of a small virtual library designed from this compound and their predicted binding scores is shown in the table below.
| Derivative Structure (Modification) | Predicted Binding Score (kcal/mol) |
| 4-(4-Fluoropiperidin-1-yl)butan-2-one | -7.8 |
| 4-(4-Hydroxypiperidin-1-yl)butan-2-one | -8.2 |
| 1-(Piperidin-1-yl)pentan-3-one | -7.5 |
| 4-(Piperidin-1-yl)-1-phenylbutan-2-one | -9.1 |
Medicinal Chemistry Applications and Biological Activity of 4 Piperidin 1 Yl Butan 2 One Derivatives
Modulation of Biological Pathways
The piperidine (B6355638) moiety is a privileged structure in drug discovery, appearing in numerous pharmaceuticals and natural alkaloids. nih.gov Derivatives of 4-(piperidin-1-yl)butan-2-one (B2828204) leverage this scaffold to interact with a wide array of biological targets, thereby modulating complex pathways. Research into these compounds has revealed their potential to influence pathways related to inflammation, neurotransmission, and cell growth.
For instance, a novel inhibitor of the NLRP3 inflammasome was developed by incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.com This demonstrates the utility of the piperidine framework in creating compounds that can interfere with inflammatory signaling cascades. mdpi.com Furthermore, various piperidine derivatives have been investigated for their potential as antipsychotic drugs, suggesting their ability to modulate neurological pathways. nih.gov The broad pharmacological profile of piperidine-containing compounds underscores their capacity to serve as foundational structures for developing therapies that target a multitude of biological pathways. nih.gov
Enzyme and Receptor Inhibition Studies
A significant area of research for this compound derivatives has been their application as specific inhibitors of enzymes and receptors. This targeted inhibition is crucial for the development of drugs with high efficacy and minimal side effects.
Sigma Receptor Modulation (σ1 and σ2 receptors)
Sigma receptors, comprising σ1 and σ2 subtypes, are transmembrane proteins involved in a variety of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. unict.it Piperidine-based structures have been a focal point in the design of ligands that can modulate these receptors.
Numerous studies have focused on synthesizing and evaluating piperidine derivatives for their affinity and selectivity towards σ1 and σ2 receptors. nih.govunict.it The piperidine ring has been identified as a crucial structural feature for achieving high affinity at the σ1 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the piperidine nitrogen substituent and its spatial relationship to other parts of the molecule can significantly influence selectivity for sigma receptor subtypes over other receptors, such as dopamine (B1211576) D2 receptors. nih.gov This has led to the development of novel piperidine ligands with potential applications as antipsychotic agents that may avoid the extrapyramidal side effects associated with dopamine receptor blockade. nih.gov
| Compound Type | Target Receptor(s) | Key Structural Feature | Potential Application |
| Disubstituted Piperidines | σ1 / σ2 | N-cyclopropylmethyl ketones/ethers | Antipsychotic |
| Piperidine/Piperazine-based | σ1 | 4-(benzyl)-1-piperidin-1-yl | Neurological Disorders |
| Phenoxyalkylpiperidines | σ1 | 4-methyl on piperidine ring | Anti-amnesic |
The nature of the amine group within the piperidine scaffold plays a pivotal role in determining the binding affinity and selectivity for sigma receptors. The basic tertiary amine is a common feature in pharmacophore models for sigma receptor ligands. nih.gov The term "bulky amine moiety" in this context refers to the piperidine ring itself and the substituents around its nitrogen atom, which create steric hindrance.
This steric bulk is a critical factor in receptor interaction. Increasing the steric hindrance around the basic nitrogen atom has been shown to decrease σ1 receptor affinity. uniba.it For example, tetramethyl-substituted N-[(4-chlorophenoxy)ethyl]piperidines did not bind to the σ1 receptor. uniba.it Conversely, the piperidine moiety itself, compared to a less bulky piperazine (B1678402) ring, can be a key element for enhancing dual affinity for certain receptor combinations, such as histamine (B1213489) H3 and σ1 receptors. nih.govnih.gov
For σ2 receptors, the binding model also includes an essential amine binding site flanked by hydrophobic regions. scielo.br The orientation and binding mode of piperidine derivatives can differ from that of other amine-containing structures like piperazines, suggesting that the "bulk" and conformation of the piperidine ring influence how the ligand is accommodated by the receptor. scielo.br While high affinity for both receptors (pan-sigma activity) is a common feature of many ligands, the structural characteristics of the bulky amine can be fine-tuned to achieve selectivity for one subtype over the other. nih.gov The selectivity appears to be governed by the chemical nature and positioning of the substituents on the piperidine nitrogen. nih.gov
Cellulose (B213188) Biosynthesis Inhibition (e.g., P4B derivatives)
In the realm of plant biology and agricultural science, derivatives of this compound have emerged as potent inhibitors of cellulose biosynthesis. Cellulose is a fundamental component of the plant cell wall, and its synthesis is a complex process vital for plant growth and development.
A notable example is the compound P4B (2-phenyl-1-[4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl]butan-1-one), a novel cellulose biosynthesis inhibitor (CBI). P4B was discovered through a chemical genetics screen and demonstrated strong inhibition of seedling growth in Arabidopsis thaliana. It was found to reduce the content of crystalline cellulose by 40% to 50%.
The primary mechanism by which P4B inhibits cellulose synthesis involves the disruption of cellulose synthase (CESA) activity. Studies have identified a mutant, cesa3pbr1, which shows resistance to the inhibitory effects of P4B. This mutation is located in the CESA3 gene, which encodes a catalytic subunit of the cellulose synthase complex (CSC). This finding strongly suggests that CESA3 is a direct or indirect target of P4B.
P4B exhibits a unique mode of action compared to many other CBIs. Short-term treatment with P4B leads to a decrease in the density of CSCs in the plasma membrane. This reduction is correlated with a lower rate of delivery of new CSCs to the cell surface, rather than an immediate halt in the movement of existing complexes.
Beyond its direct impact on CSCs, P4B also affects the dynamics of cortical microtubules. These microtubules play a crucial role in guiding the movement of CSCs within the plasma membrane, thus directing the organized deposition of cellulose microfibrils.
Treatment with P4B causes a reorientation of microtubules from a transverse to an oblique alignment and reduces their growth rates. This perturbation of microtubule dynamics is a distinctive feature of P4B, as it is not commonly observed with other cellulose biosynthesis inhibitors. This dual effect on both CSC trafficking to the plasma membrane and microtubule dynamics makes P4B a valuable chemical tool for studying the intricate relationship between the cytoskeleton and cell wall synthesis in plants.
Comparison with Known Cellulose Biosynthesis Inhibitors (e.g., Isoxaben)
While direct comparisons of this compound derivatives to the well-established cellulose biosynthesis inhibitor isoxaben (B1672637) are not extensively documented, the broader class of piperidine-containing molecules has shown relevance in this area. Isoxaben is a pre-emergence herbicide that acts by inhibiting cellulose biosynthesis, a critical process for plant cell wall integrity. Its mechanism of action is believed to involve the disruption of the cellulose synthase (CESA) complex.
A notable example of a piperidine-containing compound with cellulose biosynthesis inhibitory activity is P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one). Research on this novel inhibitor in Arabidopsis thaliana has revealed that it effectively reduces cellulose content. Interestingly, mutants of the cellulose synthase catalytic subunit gene CESA3 that are resistant to isoxaben also exhibit cross-tolerance to P4B. This suggests that while the molecules are structurally distinct, they may share a related mechanism of action that involves the CESA3 protein. However, the specific mode of action of P4B appears to be original, as short-term treatments lead to a decrease in the density of cellulose synthase complexes in the plasma membrane without affecting their velocity, a different initial effect compared to most other known cellulose biosynthesis inhibitors.
This connection, although not directly involving a this compound derivative, highlights the potential for piperidine-containing scaffolds to be developed as inhibitors of cellulose biosynthesis, a target of significant agricultural and research interest.
Histamine H3 Receptor Antagonism (Piperidine Analogues)
The piperidine ring is a key structural feature in many histamine H3 receptor antagonists. The H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD), due to their stimulant and nootropic effects.
Structure-activity relationship (SAR) studies have consistently demonstrated the importance of the piperidine moiety for high-affinity binding to the H3 receptor. The basic nitrogen atom of the piperidine ring is a crucial pharmacophoric element, typically engaging in an ionic interaction with a key acidic residue in the receptor's binding pocket.
Secretory Glutaminyl Cyclase Inhibition
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. It catalyzes the formation of pyroglutamate-amyloid-β (pE-Aβ), a highly neurotoxic variant of the amyloid-β peptide that is believed to be a seed for amyloid plaque formation. Inhibition of sQC is therefore considered a promising therapeutic strategy for Alzheimer's disease.
Recent research has identified the piperidine-4-carboxamide moiety as a novel scaffold for the design of sQC inhibitors. Through pharmacophore-assisted high-throughput virtual screening, a piperidine-4-carboxamide derivative was discovered as a novel sQC inhibitor. This finding suggests that the piperidine ring can be effectively utilized in the design of compounds that target the active site of sQC.
Furthermore, the rational design and synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have led to the development of potent inhibitors of glutaminyl cyclase isoenzymes, including the secreted form. These findings collectively indicate that the piperidine core, as present in this compound, is a viable starting point for the development of inhibitors of secretory glutaminyl cyclase.
Aldolase (B8822740) Mimics
There is currently no available scientific literature to suggest that derivatives of this compound have been specifically designed or investigated as aldolase mimics. Research into aldolase mimics has explored various scaffolds, including those based on L-proline and functionalized bispidinone derivatives, to catalyze aldol (B89426) reactions. However, a direct link to the this compound structure has not been established in the reviewed literature.
Antiproliferative and Anticancer Properties
Cytotoxic Effects against Various Cancer Cell Lines
Derivatives of piperidine and piperidone have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The piperidine ring is a prevalent feature in numerous natural and synthetic compounds with anticancer activity. These compounds have been shown to be effective against various cancer types, including but not limited to, breast, pancreatic, leukemia, lymphoma, and colon cancers.
The cytotoxic potential of these derivatives is often evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The potency of these compounds is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Many piperidone derivatives exhibit IC50 values in the low micromolar to nanomolar range, indicating high cytotoxic potency.
For instance, novel piperidone compounds have been shown to be cytotoxic for a panel of cancer cell lines with IC50 values in the low micromolar range. The specific substitutions on the piperidone ring play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.
| Compound Type | Cancer Cell Line | Reported Activity |
|---|---|---|
| Piperidone Derivatives | Breast, Pancreatic, Leukemia, Lymphoma, Colon | IC50 values in the low micromolar to nanomolar range |
| Piperidine-containing compounds | Prostate, Lung, Ovarian | Inhibition of cell proliferation |
Induction of Apoptosis and Inhibition of Cell Proliferation
A primary mechanism through which piperidone and piperidine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and inhibiting cell proliferation. Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key goal of many cancer therapies.
Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some piperidone derivatives have been found to induce the accumulation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger the intrinsic apoptotic pathway. This pathway involves the depolarization of the mitochondrial membrane and the activation of key executioner enzymes like caspase-3 and caspase-7.
Furthermore, these derivatives can also cause alterations in the cell cycle, leading to cell cycle arrest, often at the G2/M phase. This prevents the cancer cells from dividing and proliferating. The induction of DNA fragmentation, a hallmark of apoptosis, has also been observed following treatment with certain piperidone compounds.
| Compound Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Piperidone Derivatives | Induction of Apoptosis | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation |
| Piperidine Derivatives | Inhibition of Cell Proliferation | Cell cycle arrest (e.g., at G2/M phase) |
Antiviral Activity
Derivatives of this compound have been investigated for their potential to combat viral infections through various mechanisms, including the inhibition of influenza virus and antagonism of the CCR5 receptor, a critical co-receptor for HIV entry into host cells.
Inhibition of Influenza Virus Infection
The quest for novel anti-influenza agents has led to the exploration of various chemical scaffolds, including piperidine-based derivatives. Research has identified a series of piperidine-containing compounds as potent inhibitors of the influenza virus. These compounds were discovered through structural modifications of an initial hit from a high-throughput screen. Structure-activity relationship (SAR) studies have revealed that specific structural features, such as an ether linkage between a quinoline (B57606) and the piperidine ring, are crucial for their inhibitory activity.
One optimized derivative, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. sigmaaldrich.com Mechanistic studies suggest that this class of piperidine-based derivatives interferes with an early to middle stage of the influenza virus replication cycle, after the virus has entered the host cell. sigmaaldrich.comsemanticscholar.org This mode of action is distinct from that of neuraminidase inhibitors, which act outside the host cell. sigmaaldrich.com
CCR5 Antagonism
The C-C chemokine receptor 5 (CCR5) is a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for the development of antiviral drugs. researchgate.net A series of 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes have been synthesized and evaluated as CCR5 antagonists.
Structure-activity relationship studies have led to the development of a pharmacophore model for this class of compounds. mdpi.com These studies have resulted in the synthesis of potent derivatives, such as a spiro-indanone derivative with an IC50 value of 5 nM. mdpi.com Further research has explored non-spiro piperidine derivatives, leading to the discovery of 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives as potent CCR5 antagonists. nih.gov One such derivative, (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, was identified as a potent CCR5 antagonist with an IC50 of 10 nM. nih.gov
Antidepressant Properties and Neurotransmitter Modulation
While direct studies on this compound derivatives for antidepressant activity are limited in the available literature, research on structurally related piperazine derivatives provides insights into the potential of this chemical class to modulate neurotransmitter systems. A novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), has been investigated for its antidepressant potential in rodent models. nih.govnih.govmdpi.com
Acute treatment with this compound produced antidepressant-like effects in the forced swim test in mice without affecting baseline locomotion. nih.govmdpi.com It also potentiated the 5-hydroxytryptophan (B29612) (5-HTP) induced head-twitch response and antagonized reserpine-induced hypothermia, further suggesting its interaction with the serotonergic system. nih.govnih.govmdpi.com Sub-chronic treatment was also found to attenuate behavioral anomalies in a rat model of depression. nih.gov These findings with a related piperazine analog suggest that the piperidine moiety, as part of a larger scaffold, can be a key element in designing compounds with antidepressant-like activity, likely through modulation of serotonergic pathways.
Anti-inflammatory Activity (e.g., Inhibition of Pyroptosis and IL-1β Release)
Inflammasomes are key components of the innate immune system that, upon activation, can trigger a pro-inflammatory form of cell death called pyroptosis and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). The NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Research into novel NLRP3 inhibitors has led to the design and synthesis of derivatives based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. semanticscholar.org These compounds were developed using a pharmacophore-hybridization strategy. Several of these derivatives were found to inhibit NLRP3-dependent pyroptosis and the release of IL-1β in human macrophage-like cells stimulated with LPS and ATP. semanticscholar.org
Notably, compounds that were able to concentration-dependently inhibit IL-1β release were identified as promising non-covalent NLRP3 inhibitors. semanticscholar.org This research highlights the potential of piperidine-containing structures to serve as a foundation for the development of novel anti-inflammatory agents that target the NLRP3 inflammasome.
Antimicrobial Activity (Antibacterial and Antifungal)
Piperidine derivatives have long been recognized for their potential as antimicrobial agents. Various studies have explored the synthesis and evaluation of piperidin-4-one derivatives for their activity against a range of bacteria and fungi.
One study involved the synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones and their corresponding thiosemicarbazone derivatives. chemspider.com The parent piperidin-4-ones showed good antibacterial activity when compared to the standard drug ampicillin. chemspider.com Interestingly, the conversion to thiosemicarbazone derivatives significantly enhanced the antifungal activity. chemspider.com
Another area of investigation involves the synthesis of Mannich bases, which are compounds formed by the aminoalkylation of an acidic proton located on a substrate. Mannich bases derived from piperidine have been evaluated for their antimicrobial properties. For instance, certain Mannich bases have shown notable antifungal activity, with some quaternary derivatives demonstrating high potency against pathogenic fungi. The introduction of a heterocyclic system, such as piperidine, attached to a β-amino core is considered an attractive strategy for developing novel antimicrobial agents. Furthermore, 4-aminopiperidine (B84694) derivatives have been identified as a novel class of antifungal agents that target ergosterol (B1671047) biosynthesis, a crucial pathway in fungi.
Potential for Local Anesthetic and Antiarrhythmic Agents
The piperidine ring is a key structural component in several clinically used local anesthetics, such as bupivacaine (B1668057) and ropivacaine. This has spurred research into novel piperidine derivatives with potential local anesthetic and antiarrhythmic properties.
Studies on 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have demonstrated their potential as local anesthetics. In experimental models, these compounds have shown significant local anesthetic activity, in some cases surpassing that of reference drugs in terms of the duration of action. The development of these compounds often involves their formulation as inclusion complexes with cyclodextrins to improve their physicochemical properties.
The membrane-stabilizing actions of piperidine derivatives, which are crucial for their local anesthetic effects, also suggest their potential as antiarrhythmic agents. While direct studies on this compound derivatives for antiarrhythmic activity are not extensively detailed in the reviewed literature, the known antiarrhythmic properties of other piperidine and structurally related pyrrolidin-2-one derivatives, often linked to their α1-adrenoceptor blocking properties, provide a strong rationale for exploring this therapeutic avenue.
Applications in Agricultural Biotechnology
While specific research on the applications of this compound derivatives in agricultural biotechnology is not extensively documented, the broader class of piperidine and piperidinone compounds has demonstrated significant potential in this field. These applications primarily revolve around the development of novel insecticides and herbicides.
The piperidine scaffold is a key component in various biologically active molecules, including those with agrochemical applications. ijnrd.org Research has shown that piperidine derivatives can exhibit notable activity against various pests, making them valuable candidates for the development of new pesticides and insecticides. ijnrd.org
One prominent example is piperine, a naturally occurring alkaloid containing a piperidine ring found in black pepper. Piperine and its synthetic derivatives have been investigated for their insecticidal properties against a range of agricultural pests. nih.gov Studies have demonstrated their efficacy, including stomach toxicity against certain pests, with some derivatives showing comparable activity to commercial botanical insecticides. nih.gov The mechanism of action for some insecticidal piperidine derivatives is believed to involve the γ-aminobutyric acid (GABA) receptor. nih.gov
Furthermore, structure-activity relationship (SAR) studies on various piperidine derivatives have been conducted to optimize their insecticidal potency. These studies have explored how different substituents on the piperidine ring influence toxicity against insects like Aedes aegypti, the yellow fever mosquito. bioone.orgresearchgate.net For instance, it was found that the position and nature of alkyl groups on the piperidine ring could significantly impact insecticidal activity. researchgate.net
In the realm of weed management, certain piperidinone derivatives have been designed and synthesized as potential herbicides. A series of substituted aryl-formyl piperidinone derivatives have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a crucial enzyme in plants for the biosynthesis of plastoquinone (B1678516) and tocopherol, and its inhibition leads to bleaching and death of the plant. One of the synthesized compounds, I-9, demonstrated potent herbicidal activity with a low IC50 value, suggesting its potential as a lead compound for the development of new HPPD-inhibiting herbicides. nih.gov The molecular docking studies of this compound revealed that its triketone group chelates with the metal ion in the enzyme's active site, a mechanism similar to the commercial herbicide mesotrione. nih.gov
Additionally, piperidinium-based herbicidal ionic liquids (HILs) have been synthesized and investigated. These compounds combine a 1-alkyl-1-methylpiperidinium cation with a commercially available herbicidal anion, such as dicamba. nih.gov This approach aims to improve the physicochemical properties and efficacy of existing herbicides.
The following table summarizes the agricultural applications of representative piperidine and piperidinone derivatives.
| Compound Class | Specific Example(s) | Application | Target/Mechanism of Action |
| Piperidine Alkaloids | Piperine and its derivatives | Insecticide | Stomach poison; potential action on GABA receptors nih.gov |
| Substituted Piperidines | 2-ethyl-piperidine | Insecticide | Toxicant against adult mosquitoes bioone.orgresearchgate.net |
| Aryl-formyl Piperidinones | Compound I-9 | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor nih.gov |
| Piperidinium Ionic Liquids | 1-alkyl-1-methylpiperidinium dicamba | Herbicide | Enhanced formulation of existing herbicide nih.gov |
Pharmacological Applications of Piperidinones beyond this compound
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with diverse therapeutic applications. nih.gov These derivatives have been extensively explored for their potential in treating a variety of diseases, ranging from neurodegenerative disorders to cancer and infectious diseases.
A significant area of application for piperidinone derivatives is in the treatment of Alzheimer's disease . Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used to manage the symptoms of Alzheimer's, features a piperidine ring that is crucial for its activity. acs.org Research has focused on synthesizing novel analogs of Donepezil by modifying the piperidinone core to enhance AChE inhibition and explore structure-activity relationships. acs.org These studies aim to improve the pharmacological profile of existing treatments for this neurodegenerative condition.
In the field of oncology , various piperidinone derivatives have demonstrated potent anticancer activity. For instance, certain 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones and 4-piperidone-1-carboxamides have shown high potency against colon, breast, and skin cancer cell lines, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent 5-fluorouracil. smolecule.com The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II-α, an essential enzyme for DNA replication in cancer cells.
Piperidinone derivatives also exhibit significant enzyme inhibitory activity against various other targets. A series of benzothiophene (B83047) piperidine urea (B33335) compounds have been developed as potent and selective inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition represents a therapeutic strategy for managing inflammatory pain. Furthermore, certain piperidine derivatives have been identified as a new class of urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. semanticscholar.org
The versatility of the piperidinone scaffold extends to the development of antimicrobial agents . N-substituted piperidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com Some of these compounds have displayed excellent antibacterial activity, highlighting their potential as templates for the development of new antibiotics.
Moreover, piperidinone-containing compounds have been investigated for their activity as dipeptidyl peptidase-4 (DPP-4) inhibitors . Linagliptin (BI 1356) is a xanthine-based DPP-4 inhibitor that incorporates a piperidine moiety and is used for the treatment of type 2 diabetes. nih.gov It exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors.
The table below provides a summary of the pharmacological applications of various piperidinone derivatives.
| Therapeutic Area | Compound Class/Example | Biological Target/Mechanism of Action |
| Neurodegenerative Diseases | Donepezil Analogs | Acetylcholinesterase (AChE) inhibition acs.org |
| Oncology | 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | Topoisomerase II-α inhibition smolecule.com |
| Inflammatory Pain | Benzothiophene Piperidine Ureas | Fatty Acid Amide Hydrolase (FAAH) inhibition nih.gov |
| Infectious Diseases | N-Substituted Piperidines | Antibacterial activity biointerfaceresearch.com |
| Infectious Diseases | Piperidine Derivatives | Urease inhibition semanticscholar.org |
| Diabetes | Linagliptin (BI 1356) | Dipeptidyl Peptidase-4 (DPP-4) inhibition nih.gov |
Mechanistic Studies of 4 Piperidin 1 Yl Butan 2 One’s Biological Interactions
Molecular Target Identification and Validation
The initial step in elucidating the mechanism of action for any bioactive compound is the identification and subsequent validation of its molecular target(s). For 4-(Piperidin-1-yl)butan-2-one (B2828204), specific targets have not been definitively identified in peer-reviewed literature. However, the piperidine (B6355638) scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. encyclopedia.pubnih.govijnrd.org
Target identification for a compound like this compound would typically involve a combination of computational and experimental methods:
Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling could be used to screen this compound against libraries of known protein structures. This can predict potential binding interactions and identify likely target classes.
Experimental Screening: High-throughput screening (HTS) against panels of receptors, enzymes, and ion channels would provide direct evidence of interaction. Techniques like affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, are also powerful tools for target discovery.
Once potential targets are identified, validation is crucial. This involves confirming that the interaction between the compound and the target is responsible for the observed biological effect. Validation can be achieved through genetic methods, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the proposed target, to see if the compound's activity is diminished.
Table 1: Potential Molecular Target Classes for Piperidine-Containing Compounds
| Target Class | Examples | Rationale for Interaction |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin Receptors, Opioid Receptors | The basic nitrogen of the piperidine ring can form a key ionic bond with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. |
| Kinases | Tyrosine Kinases (e.g., ALK, ROS1), IκB kinase (IKKβ) | The piperidine ring can fit into hydrophobic pockets within the ATP-binding site, serving as a scaffold for substituents that form hydrogen bonds with the hinge region. encyclopedia.pub |
| Ion Channels | NMDA Receptors, Calcium Channels | The piperidine moiety can act as a channel blocker or modulator by physically occluding the pore or binding to allosteric sites. |
Role of the Piperidine Ring in Enhancing Binding Affinity
The contributions of the piperidine ring to binding affinity are multifaceted:
Structural Scaffold: It provides a rigid, three-dimensional cyclohexane-like chair conformation, which reduces the entropic penalty of binding compared to a more flexible aliphatic chain. This pre-organization allows for a more favorable orientation of substituents to interact with the target protein.
Hydrophobic Interactions: The five carbon atoms of the ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in a binding pocket.
Hydrogen Bonding: The nitrogen atom in the piperidine ring is a key feature. As a hydrogen bond acceptor, it can interact with donor groups on the protein target. In its protonated, cationic state (piperidinium ion), it can act as a hydrogen bond donor and, more significantly, form strong ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate.
Vectorial Orientation: The ring serves as a stable anchor, projecting its substituents in well-defined vectors to probe different regions of a binding site, allowing for the optimization of interactions.
Table 2: Physicochemical Contributions of the Piperidine Moiety to Target Binding
| Feature | Interaction Type | Example in Binding Pocket |
|---|---|---|
| Saturated Ring Structure | Hydrophobic / van der Waals | Interaction with leucine, valine, or phenylalanine residues. |
| Nitrogen Atom (Unprotonated) | Hydrogen Bond Acceptor | Interaction with serine, threonine, or tyrosine hydroxyl groups. |
| Nitrogen Atom (Protonated) | Hydrogen Bond Donor / Ionic Bond | Interaction with the carboxylate side chains of aspartate or glutamate. |
Site-Directed Mutagenesis to Map Binding Sites
Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence. neb.comuni-tuebingen.de In the context of pharmacology, it is an indispensable tool for precisely mapping the binding site of a ligand on its target protein and determining the energetic contribution of individual amino acid residues to the binding interaction.
The process involves introducing a mutation into the gene that codes for the target protein, resulting in a change to a specific amino acid residue. By comparing the binding affinity of a compound like this compound to the wild-type (unmutated) protein versus a panel of mutant proteins, researchers can infer which residues are critical for binding. neb.com
A significant decrease in binding affinity upon mutation of a residue suggests that this residue is directly involved in a critical interaction (e.g., hydrogen bonding, ionic bonding, or key hydrophobic contact).
No change or a minor change in affinity suggests the mutated residue is not essential for the interaction.
This technique allows for the creation of a detailed map of the ligand-binding pocket at the atomic level.
Table 3: Hypothetical Site-Directed Mutagenesis Study of a Target Protein for a Piperidine-Containing Ligand
| Protein Variant | Mutation | Rationale for Mutation | Predicted Effect on Binding Affinity (Change in Kd) |
|---|---|---|---|
| Wild-Type | None | Baseline affinity measurement | 1x (Baseline) |
| Mutant 1 | Asp115Ala | Removes a negative charge potentially forming an ionic bond with the protonated piperidine nitrogen. | >100-fold increase (weaker binding) |
| Mutant 2 | Tyr250Phe | Removes a hydroxyl group that may be a hydrogen bond donor/acceptor. | 10-fold increase (weaker binding) |
| Mutant 3 | Leu120Ala | Reduces the size of a hydrophobic side chain, potentially weakening van der Waals interactions with the piperidine ring. | 5-fold increase (weaker binding) |
Conformational Changes Upon Ligand Binding
The binding of a ligand to its protein target is not a simple "lock-and-key" event but rather a dynamic process that often involves conformational changes in both the ligand and the protein. This concept, known as "induced fit," posits that the protein's active site can reorganize itself upon binding to a ligand to achieve a more stable and complementary interaction. documentsdelivered.com
For a compound such as this compound, its binding to a target would be expected to stabilize a specific conformation of that protein. This conformational shift is the fundamental event that translates the binding event into a biological signal. For example:
Agonist Action: An agonist ligand typically binds to and stabilizes the "active" conformation of a receptor, which then allows it to interact with downstream signaling partners.
Antagonist Action: An antagonist may bind to the receptor but stabilize an "inactive" conformation, preventing the conformational change required for activation.
These conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or they can be large-scale, involving the movement of entire protein domains relative to one another. nih.gov Techniques such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations are used to study these ligand-induced structural changes.
Table 4: Potential Ligand-Induced Conformational Changes in a Target Protein
| Structural Level | Type of Change | Functional Consequence |
|---|---|---|
| Side Chain | Rotameric state alteration | Optimization of hydrogen bonds or hydrophobic contacts in the binding pocket. |
| Secondary Structure | Alpha-helix shift or loop reorientation | Exposure or concealment of a binding site for a downstream signaling protein. |
Elucidation of Specific Signaling Pathways Modulated
Once a ligand binds to its target and induces a conformational change, a cascade of intracellular events known as a signaling pathway is initiated. The specific pathway modulated by a compound is entirely dependent on its molecular target. As the direct targets for this compound are not established, the specific pathways it may modulate remain unknown.
However, research on structurally related butanone compounds provides insight into the types of pathways that could potentially be affected. For instance, the compound 4-(phenylsulfanyl)butan-2-one has been shown to suppress the production of the chemokine CCL-1 by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways in monocytes. mdpi.com Another compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has been found to promote cancer cell invasiveness by activating the alpha7 nicotinic acetylcholine (B1216132) receptor and its downstream ERK signaling pathway. nih.gov
Table 5: Common Signaling Pathways Modulated by Pharmacologically Active Piperidine Derivatives
| Pathway | Key Proteins | Associated Biological Functions |
|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Cell survival, proliferation, metabolism |
| MAPK/ERK | Ras, Raf, MEK, ERK | Cell growth, differentiation, inflammation mdpi.com |
| NF-κB Pathway | IKK, IκBα, NF-κB | Inflammation, immune response, cell survival mdpi.com |
| Cholinergic Signaling | Acetylcholinesterase, Nicotinic/Muscarinic Receptors | Neurotransmission, cognition ijnrd.orgnih.gov |
Derivatives and Analogues of 4 Piperidin 1 Yl Butan 2 One in Advanced Research
Structural Modifications and Their Impact on Activity
The biological profile of derivatives of 4-(piperidin-1-yl)butan-2-one (B2828204) can be significantly altered by making strategic modifications to its core structure. These modifications typically involve substitutions on the piperidine (B6355638) ring or alterations to the butanone backbone, each influencing the molecule's interaction with biological systems.
Substitutions on the Piperidine Ring
Substitutions on the piperidine ring of this compound analogues have a profound effect on their pharmacological activity. The nature, size, and position of these substituents can dictate the affinity and efficacy of the compounds at their target receptors. For instance, in a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent were found to produce both potent agonists and antagonists for the nociceptin (B549756) receptor (NOP). nih.gov Specifically, ligands with a saturated lipophilic substituent directly linked to the N-1 position of the piperidine ring exhibited agonist activity, while those with a methylene (B1212753) linker acted as antagonists. nih.gov
Furthermore, studies on 4,4-disubstituted piperidine derivatives as high-affinity NK1 antagonists have shown that the substituents on the piperidine nitrogen can be varied to include acyl and sulfonyl groups while maintaining high affinity. nih.gov The electronic properties of substituents on the piperidine ring also play a crucial role. For example, in a series of piperidine-based ligands for the µ opioid receptor (MOR) and δ opioid receptor (DOR), altering the length and flexibility of a side chain on the piperidine ring significantly improved binding affinity at both receptors. nih.gov
The following table summarizes the impact of various substitutions on the piperidine ring on the biological activity of related compounds.
| Substitution Position | Substituent Type | Observed Impact on Activity | Example Compound Class |
| N-1 | Saturated lipophilic | Agonist activity at NOP receptor | N-(4-piperidinyl)-2-indolinones |
| N-1 | Methylene-linked lipophilic | Antagonist activity at NOP receptor | N-(4-piperidinyl)-2-indolinones |
| N-1 | Acyl or Sulfonyl | Maintained high affinity at NK1 receptor | 4,4-disubstituted piperidines |
| C-4 | Varied side chains | Improved binding affinity at MOR and DOR | 4-substituted piperidines |
Modifications of the Butanone Backbone
Alterations to the butanone backbone of this compound can influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific research on the butanone backbone of this exact compound is limited, general principles of medicinal chemistry suggest that modifications such as altering the chain length, introducing unsaturation, or incorporating cyclic constraints could significantly impact biological activity.
Incorporation of Other Heterocyclic Moieties (e.g., Thiazole (B1198619), Oxadiazole)
For instance, novel thiazole derivatives of 4-piperidone (B1582916) have been synthesized and screened for their analgesic activities. researchgate.net The synthesis often involves the cyclization of a key intermediate like thiosemicarbazone, which is derived from a 4-piperidone precursor. researchgate.net Similarly, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from various hydrazides and have been shown to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. The combination of the piperidine ring with these heterocyclic moieties can lead to synergistic effects on biological activity.
Scaffold Hop and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with similar biological activity to a known active compound but with improved properties. researchgate.net Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the same type of biological activity. drugdesign.org
For the this compound scaffold, a potential bioisosteric replacement for the piperidine ring could be another six-membered heterocycle like morpholine (B109124) or thiomorpholine. This would alter the polarity and hydrogen bonding capacity of the molecule, potentially affecting its solubility and off-target interactions. dndi.org The butanone portion could also be subject to bioisosteric replacement; for example, the ketone carbonyl group could be replaced with an oxime or a hydrazone to modulate its electronic properties and metabolic stability.
Scaffold hopping aims to replace the central core of a molecule while maintaining the spatial arrangement of key functional groups. For the this compound scaffold, one could envision replacing the entire piperidinyl-butanone core with a completely different, structurally novel scaffold that presents similar pharmacophoric features to the biological target.
Development of Fluorescent Probes based on this compound Skeleton
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The this compound skeleton can serve as a foundation for the development of such probes. By attaching a fluorophore to this scaffold, it is possible to create molecules that can selectively bind to a target of interest and report on its location and concentration through fluorescence.
The design of such probes often involves linking a fluorescent dye, such as a BODIPY or a hemicyanine, to the piperidine-containing scaffold. rsc.orgrsc.org The choice of fluorophore and the linking strategy are crucial for maintaining the binding affinity of the scaffold to its target while enabling a detectable fluorescent signal. For example, a novel fluorescent probe for the cannabinoid CB2 receptor was developed based on a pyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold, demonstrating the utility of heterocyclic structures in probe design. researchgate.net Similarly, a pyrroloquinoline-derivative-based fluorescent probe was successfully used for the selective detection and cell imaging of lysine. mdpi.com
Ligand Design for Specific Receptors and Enzymes
The this compound scaffold is a versatile template for the design of ligands that can selectively target specific receptors and enzymes. The piperidine moiety is a common feature in many biologically active compounds and is known to interact with a wide range of biological targets. mdpi.comijnrd.org
By strategically modifying the this compound structure, it is possible to design ligands with high affinity and selectivity for various receptors, including opioid, nih.gov nociceptin, nih.gov and neurokinin receptors. nih.gov For instance, derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been developed as potent inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov The design of these ligands often involves computational modeling to predict the binding interactions with the target protein, followed by chemical synthesis and biological evaluation to validate the design.
The following table provides examples of how piperidine-containing scaffolds have been utilized in the design of ligands for specific biological targets.
| Biological Target | Scaffold Type | Activity |
| Nociceptin Receptor (NOP) | N-(4-piperidinyl)-2-indolinones | Agonists and Antagonists |
| Neurokinin 1 (NK1) Receptor | 4,4-disubstituted piperidines | High-affinity Antagonists |
| µ and δ Opioid Receptors (MOR/DOR) | 4-substituted piperidines | Agonists and Antagonists |
| Carbonic Anhydrase IX and XII | 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides | Inhibitors |
Future Research Directions and Unexplored Avenues for 4 Piperidin 1 Yl Butan 2 One
Development of Highly Selective Ligands
The piperidine (B6355638) moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of pharmaceuticals. researchgate.net A primary future objective for 4-(Piperidin-1-yl)butan-2-one (B2828204) is the rational design of derivatives that can act as highly selective ligands for specific biological targets. The development of such ligands hinges on systematic Structure-Activity Relationship (SAR) studies. These studies would involve modifying the core structure—by substituting on the piperidine ring, altering the butanone chain, or introducing diverse chemical functionalities—to enhance binding affinity and selectivity for targets of interest.
Research into analogous piperidine-based compounds has demonstrated success in achieving high selectivity for targets such as sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neuropathic pain. nih.govunict.it Similarly, the "bitopic ligand" design, which engages both the primary binding site and a secondary (allosteric) site on a receptor, has proven effective in creating dopamine (B1211576) D3 receptor-selective antagonists. mdpi.com Future efforts will likely apply these proven strategies to derivatives of this compound to develop novel ligands with precisely tailored pharmacological profiles.
In Vivo Efficacy and Toxicity Studies (Preclinical Research)
Following the identification of promising derivatives, the subsequent critical step involves comprehensive preclinical research to assess their efficacy and safety in living organisms. In vivo studies are indispensable for validating the therapeutic potential observed in initial screenings. Drawing parallels from other piperidine derivatives, which have been evaluated in animal models for conditions like pain and inflammation, future research on this compound analogues would employ similar models to confirm their therapeutic effects. nih.govnih.gov
A crucial component of this preclinical phase is the evaluation of the compound's toxicity and pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). While preliminary toxicity assessments can be performed using computational (in silico) methods, definitive safety profiles can only be established through rigorous in vivo testing. researchgate.net These studies are essential to determine the compound's therapeutic window and to identify any potential liabilities before it can be considered for clinical development.
Investigation of Novel Therapeutic Applications
The piperidine scaffold is associated with an extensive array of pharmacological activities. ijnrd.org Derivatives have been explored for applications including pain management, cancer therapy, and the treatment of neurodegenerative and psychiatric disorders. ijnrd.orgmdpi.com This versatility suggests that this compound and its derivatives may have untapped therapeutic potential across various diseases.
A key future research direction will be to conduct broad-based biological screening of a library of these compounds against a diverse panel of targets. This could uncover entirely new applications. For instance, different piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory diseases, and as inhibitors of carbonic anhydrase IX and XII, which are targets in cancer therapy. nih.govmdpi.com High-throughput screening campaigns will be instrumental in systematically exploring these and other potential therapeutic avenues.
Table 1: Potential Therapeutic Areas for this compound Derivatives Based on Analogous Compounds
Therapeutic Area Biological Target/Mechanism Reference Activity in Piperidine Analogs Neuropathic Pain Sigma-1 Receptor (S1R) Antagonism Analgesic and antiallodynic effects in preclinical models. [18, 22] Cancer Carbonic Anhydrase IX/XII Inhibition Antiproliferative effects against cancer cell lines. Inflammatory Diseases NLRP3 Inflammasome Inhibition Prevention of pyroptosis and IL-1β release. Neuropsychiatric Disorders Dopamine (D3) / Sigma Receptor Modulation Potential for treating schizophrenia and addiction. [10, 16] Neurodegenerative Diseases Acetylcholinesterase Inhibition Compounds like Donepezil are used for Alzheimer's treatment. nih.gov
Exploration of New Synthetic Pathways for Complex Derivatives
Advances in synthetic organic chemistry will be pivotal in unlocking the full potential of the this compound scaffold. While foundational methods for creating piperidine rings, such as the hydrogenation of pyridines, are well-established, future research will focus on developing more sophisticated and efficient synthetic strategies. nih.gov This includes the exploration of novel multi-component reactions, which allow for the construction of complex molecules in a single step, and advanced catalytic systems that enable precise control over stereochemistry. researchgate.net
A significant avenue of future work will be the application of combinatorial chemistry to generate large, diverse libraries of derivatives. By developing robust and flexible synthetic routes, chemists can systematically modify different parts of the parent molecule, creating a wide range of analogues for biological screening. researchgate.net The goal is to establish green, cost-effective, and scalable pathways to produce novel chemical entities for drug discovery programs.
Advanced Computational Modeling for Drug Design Optimization
Computational chemistry is an integral part of modern drug discovery, offering powerful tools to guide the design and optimization of new drug candidates. Future research on this compound will increasingly leverage these in silico techniques. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify the specific molecular features that correlate with a compound's biological activity, providing a roadmap for designing more potent molecules. researchgate.netnih.gov
Molecular docking and molecular dynamics simulations will be used to visualize and analyze how these compounds interact with their protein targets at an atomic level. rsc.orgnih.gov These simulations can predict the binding orientation of a ligand and the stability of the ligand-protein complex, offering critical insights that can guide the rational design of derivatives with improved affinity and selectivity. mdpi.comnih.gov
Table 2: Application of Computational Modeling in Drug Design
Computational Method Application in Drug Design Objective Quantitative Structure-Activity Relationship (QSAR) Identify correlations between chemical structure and biological activity. Predict the activity of new derivatives and guide structural modifications. researchgate.net Molecular Docking Predict the preferred binding mode of a ligand to its target protein. Elucidate binding interactions and guide the design of more potent ligands. [2, 6] Molecular Dynamics (MD) Simulations Simulate the movement and interaction of the ligand-protein complex over time. Assess the stability of binding and understand the dynamic nature of the interaction. [3, 11]
Integration with AI and Machine Learning in Drug Discovery
The intersection of artificial intelligence (AI) and drug discovery represents a transformative frontier. researchgate.net The future development of drugs based on the this compound scaffold will be significantly accelerated by the integration of AI and machine learning (ML) platforms. nih.govnih.gov These technologies can be applied across the entire drug discovery pipeline.
AI algorithms can analyze vast biological and chemical datasets to identify novel drug targets, predict the therapeutic potential of new molecules, and even design entirely new compounds (de novo design) with optimized properties. nih.govharvard.edu Furthermore, ML models can forecast a compound's ADMET properties with increasing accuracy, helping to prioritize the most promising candidates for synthesis and testing. harvard.edu By generating and testing hypotheses in silico, AI can dramatically reduce the time and cost associated with bringing a new drug to market, heralding a new era of efficiency in pharmaceutical research. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(Piperidin-1-yl)butan-2-one?
The compound is typically synthesized via nucleophilic substitution between piperidine and a halogenated butanone derivative (e.g., 4-chlorobutan-2-one). Reactions are conducted under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like acetonitrile at reflux. This method aligns with analogous syntheses of piperidine-containing ketones, where alkylation of amines with halogenated precursors is effective .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the piperidine ring substitution pattern and ketone functionality.
- IR Spectroscopy : To identify the carbonyl stretch (~1700–1750 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight verification. These methods are standard for structural elucidation of similar small-molecule organics .
Q. What analytical methods ensure purity assessment of this compound in research?
High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) paired with mass spectrometry are recommended. Pharmacopeial protocols, such as those using sodium 1-octanesulfonate buffer systems (pH 4.6), can be adapted for method validation .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies during structural determination of this compound?
The SHELX software suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures. For disordered regions, apply geometric constraints and validate models via simulated annealing. High-resolution data and twin refinement protocols in SHELX improve accuracy, particularly for challenging crystallographic symmetries .
Q. What methodological approaches are used to analyze hydrogen-bonding interactions in this compound crystals?
Graph set analysis, as proposed by Etter, systematically categorizes hydrogen-bonding patterns. Computational tools (e.g., Mercury CSD) visualize interactions, while SHELX-derived crystallographic data provide bond distance/angle metrics. This dual approach enables mapping of supramolecular architectures .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?
Strategies include:
- Derivatization : Modifying the piperidine ring (e.g., N-alkylation) or ketone group to alter steric/electronic properties.
- Kinetic Assays : Measuring inhibitory constants (Kᵢ) against targets like trypanothione reductase via spectrophotometric co-factor depletion monitoring.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide synthesis. These methods are validated by studies on structurally related piperidine derivatives .
Q. What safety protocols are critical for handling this compound in experimental settings?
While specific toxicity data are limited, general precautions for piperidine derivatives include:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Storage in airtight containers under inert atmosphere (N₂/Ar) to prevent ketone oxidation.
- Ventilation controls to mitigate inhalation risks. Refer to analogous SDS guidelines for piperidin-4-one for procedural compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
